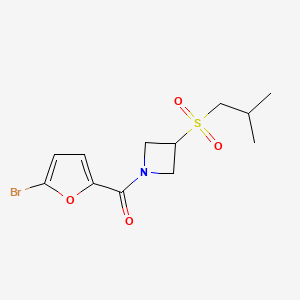
(5-Bromofuran-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromofuran-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H16BrNO4S and its molecular weight is 350.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-Bromofuran-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- A furan ring with a bromine substituent at the 5-position.
- An azetidine ring substituted with an isobutylsulfonyl group.
- A methanone moiety , which contributes to its reactivity.
These structural elements suggest potential interactions with biological targets, which may lead to various pharmacological effects.
Predicted Pharmacological Effects
Based on its structure, the biological activity of This compound may include:
- Anti-inflammatory properties
- Antibacterial effects
- Anticancer activities
Compounds containing furan and sulfonamide moieties are often linked to these effects. Computational studies have indicated that this compound could interact with multiple biological targets, influencing pathways associated with various diseases .
Case Studies and Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-furancarboxaldehyde | Furan ring with aldehyde | Antimicrobial |
| Isobutanesulfonamide | Sulfonamide group | Antibacterial |
| 3-Acetoxyazetidine | Acetoxy group on azetidine | Anticancer |
The unique combination of a brominated furan and an isobutylsulfonamide moiety within an azetidine framework may provide distinct pharmacological properties compared to other compounds .
Synthesis and Optimization
The synthesis of This compound typically involves several steps that may require optimization for enhanced yield and purity. The synthesis process can include:
- Formation of the furan ring.
- Introduction of the bromine substituent.
- Construction of the azetidine framework.
- Attachment of the isobutylsulfonyl group.
Optimizing these steps is crucial for achieving high-quality derivatives suitable for biological testing .
Interaction Studies
Understanding how This compound interacts with biological macromolecules is essential for elucidating its mechanisms of action. Techniques such as:
- Surface plasmon resonance (SPR)
- Nuclear magnetic resonance (NMR) spectroscopy
- Computational docking studies
These methods can help determine binding affinities and interaction mechanisms with target proteins or enzymes .
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-8(2)7-19(16,17)9-5-14(6-9)12(15)10-3-4-11(13)18-10/h3-4,8-9H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEQWQCWKINUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













